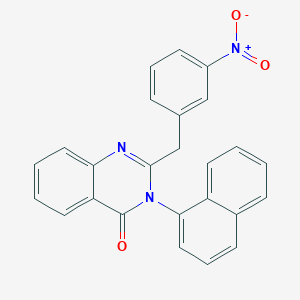![molecular formula C22H17N B6127897 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, also known as BCQ, is a chemical compound that belongs to the family of benzoquinolizines. BCQ has been studied for its potential applications in medicinal chemistry due to its unique structure and pharmacological properties. In
作用機序
The exact mechanism of action of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor effects. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to exhibit antioxidant and neuroprotective effects. It has also been shown to have a positive effect on glucose metabolism and to improve insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline in lab experiments is its unique structure, which may allow for the development of new drugs with improved pharmacological properties. However, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. One area of interest is the development of new drugs based on the structure of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. Another area of interest is the exploration of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline.
In conclusion, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a promising compound with potential applications in medicinal chemistry. Further research is needed to fully understand its pharmacological properties and potential as a therapeutic agent.
合成法
The synthesis of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline and 1,3-cyclopentanedione in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then dehydrated and cyclized to form 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. The yield of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline synthesis varies depending on the reaction conditions, but typically ranges from 30-50%.
科学的研究の応用
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been tested against a variety of cancer cell lines and has been found to induce apoptosis and inhibit cell growth. It has also been shown to reduce inflammation in animal models of arthritis and to exhibit antiviral activity against herpes simplex virus.
特性
IUPAC Name |
12-phenyl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-8-16(9-3-1)22-19-12-6-11-18(19)21-17-10-5-4-7-15(17)13-14-20(21)23-22/h1-5,7-10,13-14H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFHMZFBZIXYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)

![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![N-(2-fluorophenyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6127836.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127837.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)


![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B6127881.png)
amine oxalate](/img/structure/B6127891.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)